molecular formula C12H9BrFNO2 B567514 4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-92-9

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B567514
CAS No.: 1242260-92-9
M. Wt: 298.111
InChI Key: NPJLQCUBVMEIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9BrFNO2 and a molecular weight of 298.11 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method involves the reaction of 4-bromoaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. This is followed by bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, biaryl compounds, and quinoline derivatives with different functional groups .

Scientific Research Applications

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often due to the binding of the quinoline ring to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

1242260-92-9

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.111

IUPAC Name

ethyl 4-bromo-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3

InChI Key

NPJLQCUBVMEIFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2F

Synonyms

4-Bromo-8-fluoroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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